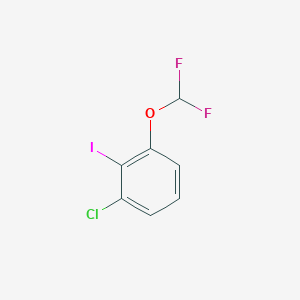
1-Chloro-3-(difluoromethoxy)-2-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-(difluoromethoxy)-2-iodobenzene is an aromatic compound characterized by the presence of chlorine, difluoromethoxy, and iodine substituents on a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(difluoromethoxy)-2-iodobenzene typically involves the introduction of the difluoromethoxy group and the iodine atom onto a chlorobenzene derivative. One common method includes the following steps:
Halogenation: Starting with a chlorobenzene derivative, the iodine atom can be introduced via electrophilic iodination using iodine and an oxidizing agent such as nitric acid.
Methoxylation: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent like difluoromethyl ether in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and methoxylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions: 1-Chloro-3-(difluoromethoxy)-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles or electrophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like iodine monochloride (ICl) or bromine (Br2) in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile or electrophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives such as alcohols or amines.
科学研究应用
1-Chloro-3-(difluoromethoxy)-2-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of 1-Chloro-3-(difluoromethoxy)-2-iodobenzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups such as chlorine and difluoromethoxy can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The iodine atom can also participate in halogen bonding, affecting the compound’s biological activity.
相似化合物的比较
- 1-Chloro-3-fluoro-2-methoxybenzene
- 1-Chloro-3-(difluoromethoxy)-2-methoxy-5-(trifluoromethyl)benzene
- 1-Chloro-3-(difluoromethoxy)-2-fluorobenzene
Comparison: 1-Chloro-3-(difluoromethoxy)-2-iodobenzene is unique due to the presence of both iodine and difluoromethoxy groups, which impart distinct chemical and physical properties
属性
分子式 |
C7H4ClF2IO |
|---|---|
分子量 |
304.46 g/mol |
IUPAC 名称 |
1-chloro-3-(difluoromethoxy)-2-iodobenzene |
InChI |
InChI=1S/C7H4ClF2IO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H |
InChI 键 |
SUKCVTKZTOHNSF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)I)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B14029835.png)

![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)


![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)
![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)
![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-ol HCl](/img/structure/B14029877.png)





